

2,2,2-Trifluoroacetohydrazide chemical properties and structure

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Compound of Interest

Compound Name: 2,2,2-Trifluoroacetohydrazide

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An In-depth Technical Guide to **2,2,2-Trifluoroacetohydrazide**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroacetohydrazide is a pivotal fluorinated building block in the realms of organic synthesis and medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto a hydrazide moiety imparts unique electronic properties, enhancing the reactivity and utility of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and its significant role as a precursor in the synthesis of diverse nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery. The trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable reagent for developing new pharmaceutical agents.^[1]

Chemical Structure and Identifiers

2,2,2-Trifluoroacetohydrazide, with the molecular formula $C_2H_3F_3N_2O$, is a colorless solid at room temperature.^[2] The presence of the highly electronegative trifluoromethyl group significantly influences the electron density and reactivity of the adjacent hydrazide functional group.^[1]

Identifier	Value
IUPAC Name	2,2,2-trifluoroacetohydrazide
CAS Number	1538-08-5
Molecular Formula	C ₂ H ₃ F ₃ N ₂ O
Canonical SMILES	C(=O)(C(F)(F)F)NN
InChI	1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8)
InChI Key	OFUCCBIWEUKISP-UHFFFAOYSA-N

Table 1: Chemical Identifiers for **2,2,2-Trifluoroacetohydrazide**.

Physicochemical Properties

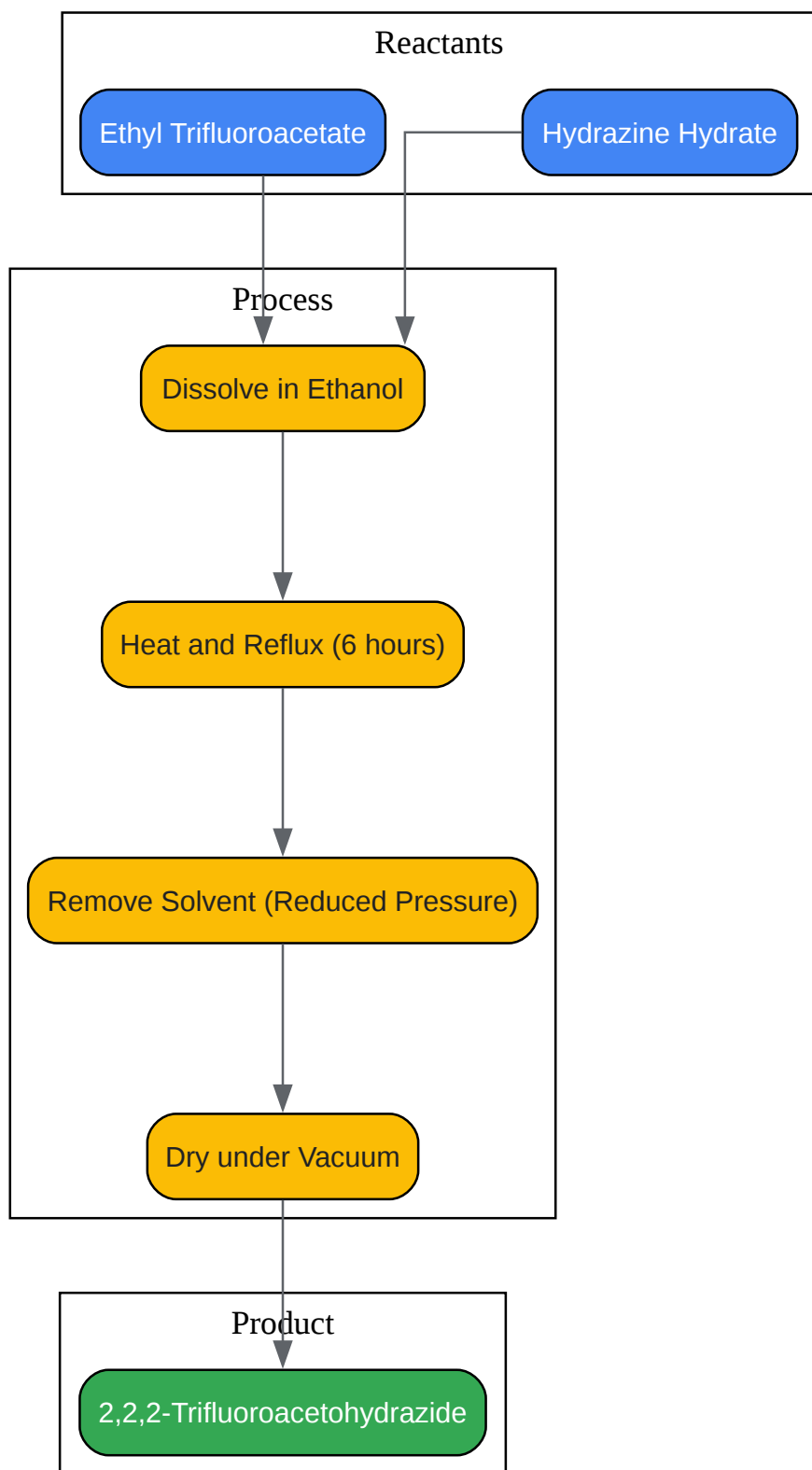
The compound is a solid under standard conditions and requires specific storage to maintain its stability. While comprehensive crystallographic data is not publicly available, its key physical and chemical properties have been determined as summarized below.[\[1\]](#)

Property	Value
Molecular Weight	128.05 g/mol [1]
Appearance	Colorless solid [2] / White solid
Melting Point	111 °C [2] [3]
Boiling Point	192.3 °C at 760 mmHg [2] 84-86 °C at 14 Torr [3]
Density	1.462 g/cm ³ (Predicted) [2] [3]
Flash Point	70.1 °C [2]
pKa	9.47 ± 0.20 (Predicted) [3]
Storage Temperature	2-8°C, Sealed in dry conditions [1] Store in freezer, under -20°C, inert atmosphere [3]
Solubility	Generally more soluble in polar organic solvents. [4]

Table 2: Physicochemical Properties of **2,2,2-Trifluoroacetohydrazide**.

Synthesis and Purification

The primary and most common method for synthesizing **2,2,2-trifluoroacetohydrazide** is through the nucleophilic acyl substitution reaction between an ethyl trifluoroacetate and hydrazine hydrate.^[1]



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General synthesis workflow for **2,2,2-Trifluoroacetohydrazide**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established synthetic routes.^[3]

Materials:

- Ethyl trifluoroacetate (14.2 g, 0.10 mol)
- Hydrazine hydrate (5.54 g, 0.11 mol)
- Ethanol (25 mL)

Procedure:

- Dissolve ethyl trifluoroacetate and hydrazine hydrate in ethanol in a round-bottom flask.
- Heat the mixture and maintain a reflux for 6 hours.
- After the reaction is complete, remove the ethanol by distillation under reduced pressure.
- Dry the resulting residue under vacuum to yield **2,2,2-trifluoroacetohydrazide**. The product is initially a transparent oil that solidifies upon standing.^[3]

An alternative approach utilizes trifluoroacetic anhydride, which is more reactive and can lead to faster reactions and higher yields, especially when the corresponding ester is unreactive.^[1]

Post-Synthetic Purification

High purity is crucial for subsequent applications. The typical purification workflow involves:

- Phase Separation: An initial aqueous wash can remove water-soluble impurities. The organic phase containing the product is then separated.^[1]
- Crystallization/Distillation: Further purification is achieved through crystallization or distillation under reduced pressure to isolate the final high-purity product.^[1]

Reactivity and Chemical Behavior

The chemical behavior of **2,2,2-trifluoroacetohydrazide** is dominated by the interplay between the nucleophilic hydrazide group and the electron-withdrawing trifluoromethyl group.

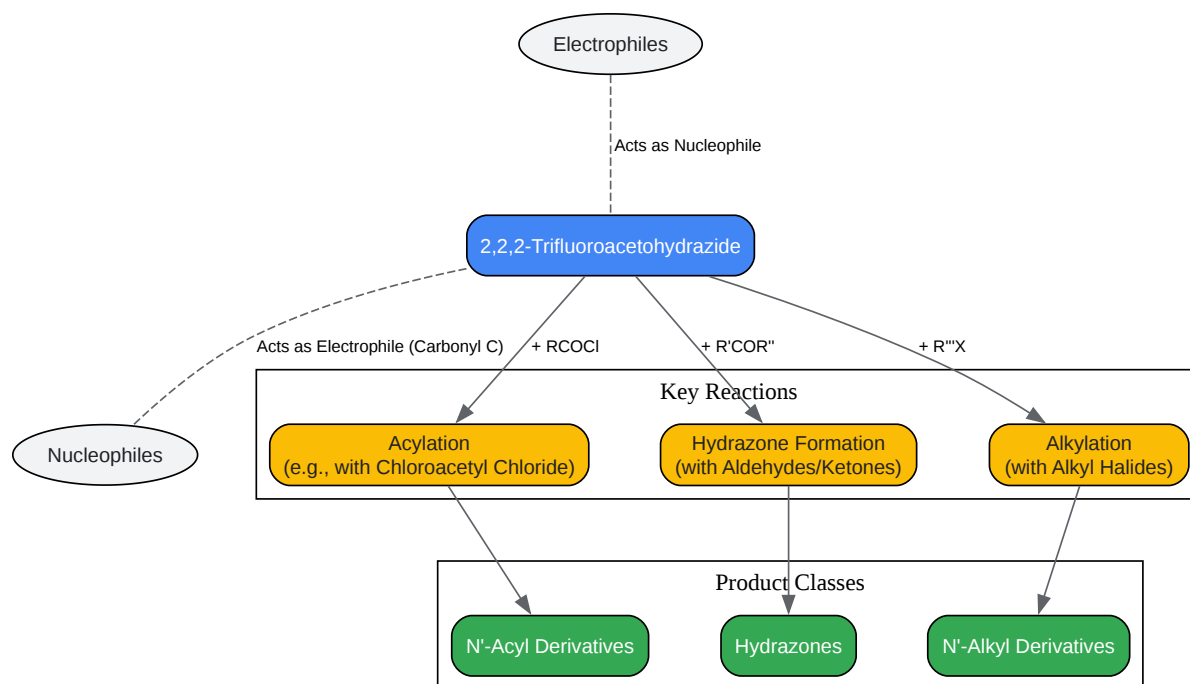
Nucleophilicity of the Hydrazide Moiety

The trifluoromethyl group's strong inductive effect reduces the electron density on the hydrazide nitrogen atoms, thereby decreasing its nucleophilicity compared to non-fluorinated analogs.^[1] Despite this, the terminal nitrogen can still act as a potent nucleophile, especially towards strong electrophiles.^[1]

Reactions with Electrophiles

2,2,2-Trifluoroacetohydrazide readily undergoes reactions typical of hydrazides, serving as a versatile precursor for more complex molecules.

- **Acylation:** It reacts with acylating agents like chloroacetyl chloride in the presence of a base to form N'-acylated derivatives. This reaction is a key step in the synthesis of intermediates for pharmaceuticals such as sitagliptin.^{[1][5]}
- **Hydrazone Formation:** The terminal -NH₂ group reacts with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone intermediates. These hydrazones are valuable for further functionalization and are used to generate diverse molecular scaffolds.^[1]



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Reactivity profile of **2,2,2-Trifluoroacetohydrazide**.

Applications in Drug Discovery and Heterocyclic Synthesis

2,2,2-Trifluoroacetohydrazide is a cornerstone reagent for introducing the trifluoromethyl group into bioactive molecules. This functional group is highly sought after in drug design to enhance properties such as:

- **Metabolic Stability:** The strong C-F bonds resist metabolic degradation.

- Lipophilicity: Increases the molecule's ability to cross biological membranes.
- Binding Affinity: Can alter electronic interactions to improve binding to target proteins.^[1]

Its primary application lies in the synthesis of nitrogen-containing heterocycles, which are privileged structures in many FDA-approved drugs.^[1] It serves as a key starting material for synthesizing:

- 1,3,4-Oxadiazoles
- 1,3,4-Thiadiazoles
- Pyrazoles^[1]

The synthesis of these heterocycles often proceeds through the formation of a hydrazone intermediate, followed by a cyclization reaction.

Spectroscopic Characterization

The structure of **2,2,2-trifluoroacetohydrazide** and its derivatives is typically confirmed using a suite of spectroscopic techniques. While a public database of its experimental spectra is not readily available, characterization would rely on the following methods:

Technique	Expected Observations
^1H NMR	Signals corresponding to the N-H and N-H ₂ protons. The chemical shifts would be influenced by the adjacent trifluoroacetyl group.
^{13}C NMR	Resonances for the carbonyl carbon and the trifluoromethyl carbon. The carbonyl signal would be a quartet due to coupling with the three fluorine atoms.
^{19}F NMR	A singlet corresponding to the three equivalent fluorine atoms of the CF ₃ group.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching (around 1700 cm ⁻¹), and strong C-F stretching bands (around 1100-1300 cm ⁻¹).
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed, along with characteristic fragmentation patterns involving the loss of CF ₃ or N ₂ H ₃ moieties.

Table 3: Spectroscopic Characterization Methods.

Safety Information

2,2,2-Trifluoroacetohydrazide is classified as a hazardous substance and must be handled with appropriate safety precautions.

- GHS Pictogram: GHS06 (Skull and crossbones)
- Signal Word: Danger
- Hazard Statement: H301 (Toxic if swallowed)
- Precautionary Statements: P264, P270, P301+P310, P321, P330, P405, P501. Users should consult the full Safety Data Sheet (SDS) before handling.

This technical guide consolidates the available scientific information on **2,2,2-trifluoroacetohydrazide**, highlighting its significance as a versatile and valuable reagent in modern chemical and pharmaceutical research. Its unique structural features provide a reliable platform for the synthesis of novel fluorinated compounds with potential therapeutic applications.

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